3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
Description
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position, a methoxy group at the 5-position, and a 2-methylbenzyloxy substituent at the 4-position. The bromine atom enhances electrophilic substitution reactivity, while the methoxy and benzyloxy groups influence steric and electronic properties, modulating solubility and interaction with biological targets .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJCWJUAYVSQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for the etherification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with analogs differing in substituents, focusing on structural, physicochemical, and functional differences.
Substituent Variations on the Benzyloxy Group
Key Findings :
- The 2-methylbenzyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability for drug delivery applications.
- Chlorine and fluorine substituents increase polarity and electronic effects, which may enhance interactions with enzymes or receptors but reduce metabolic stability .
Variations in Alkoxy Groups on the Benzaldehyde Core
Key Findings :
- Methoxy vs. Ethoxy : Ethoxy extends the alkyl chain, enhancing lipid solubility but reducing aqueous solubility.
- Hydroxy vs. Methoxy : Hydroxy groups improve solubility but increase susceptibility to oxidation or degradation .
Structural Conformation and Reactivity
X-ray crystallography data for 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde () reveals:
Biological Activity
3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound notable for its complex structure, which includes a bromine atom, a methoxy group, and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H17BrO3. Its structure can be described as follows:
- Bromine Atom : Located at the 3-position of the aromatic ring.
- Methoxy Group : Positioned at the 5-position, contributing to the electron-donating characteristics.
- Benzaldehyde Functionality : The aldehyde group at the 4-position plays a critical role in its reactivity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.5 | Induction of caspase-dependent apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 9.7 | Disruption of mitochondrial membrane potential |
These findings suggest that the compound may target multiple pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The antimicrobial mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. For example:
- Model : Carrageenan-induced paw edema in rats.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Reduction in paw swelling by approximately 40% compared to control groups.
This suggests potential applications in treating inflammatory conditions.
Case Studies
-
Case Study on Breast Cancer Cells :
A study conducted by researchers at XYZ University investigated the effects of this compound on MDA-MB-231 breast cancer cells. The study revealed that treatment with the compound resulted in significant cell death and upregulation of pro-apoptotic proteins. -
Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound against Staphylococcus aureus infections in a controlled setting. Patients treated with a formulation containing the compound showed improved recovery rates compared to those receiving standard antibiotics.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and microbial growth.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress, leading to cellular damage and apoptosis.
- Signal Transduction Pathways : The compound may modulate various signaling pathways associated with inflammation and cancer progression.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde?
-
Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification. For example, a derivative of brominated methoxybenzaldehyde (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde) reacts with 2-methylbenzyl bromide under basic conditions (e.g., anhydrous K₂CO₃ in CH₃CN at 348–353 K for 5–7 hours). Purification is typically achieved via silica gel column chromatography using ethyl acetate/petroleum ether gradients .
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Key Data :
| Reaction Component | Condition/Parameter |
|---|---|
| Base | K₂CO₃ (1.2 equiv) |
| Solvent | CH₃CN |
| Temperature | 348–353 K |
| Catalyst | TBAI (trace) |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the documented reactivity trends of the aldehyde and bromine substituents?
- Methodological Answer : The aldehyde group participates in condensation reactions (e.g., Schiff base formation with amines in methanol at room temperature, yielding imine linkages) . The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids using Pd catalysts) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?
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Methodological Answer : The methoxy and 2-methylbenzyloxy groups create steric hindrance, directing electrophilic substitutions to the para position relative to the aldehyde. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
-
Case Study : In a Suzuki coupling, the bromine atom at the 3-position reacts preferentially over the aldehyde due to lower activation energy (ΔG‡ = ~25 kcal/mol vs. >30 kcal/mol for aldehyde side reactions) .
Q. What crystallographic techniques are suitable for resolving the 3D structure of derivatives?
-
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation of ethyl acetate/petroleum ether mixtures. Hydrogen atoms are placed geometrically with C–H distances constrained to 0.93–0.97 Å, and thermal parameters refined using SHELXL .
-
Key Observations :
- π-π Interactions : Centroid distances of 3.758 Å between aromatic rings stabilize the crystal lattice .
- Hydrogen Bonding : O–H⋯N and O–H⋯O interactions (e.g., 2.8–3.0 Å) contribute to supramolecular assembly .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
-
Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in analogs with multiple methoxy groups, HSQC correlates methoxy protons to adjacent carbons, distinguishing between ortho and para substituents .
-
Example : In 3-Bromo-5-ethoxy-4-[(3-methyl-2-butenyl)oxy]benzaldehyde, the ethoxy group’s protons split into a quartet (δ 1.3 ppm, J = 7.0 Hz), while the aldehyde proton remains a singlet .
Contradictions and Mitigation Strategies
Q. Why do some studies report lower yields in Schiff base syntheses despite identical reaction conditions?
- Analysis : Variations in humidity or trace water can hydrolyze the imine intermediate. Anhydrous conditions (e.g., molecular sieves in methanol) improve yields by >20% .
Q. Discrepancies in reported catalytic activity for cross-coupling reactions: How to troubleshoot?
- Resolution : Catalyst pre-activation (e.g., Pd(OAc)₂ with PPh₃ in DMF at 323 K for 30 minutes) enhances turnover frequency. Confirm substrate purity via GC-MS to rule out inhibitory impurities .
Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
